4-(Bromomethyl)phenoxyacetic acid

Solid-phase synthesis Linker chemistry Molecular architecture

4-(Bromomethyl)phenoxyacetic acid is a para-substituted bifunctional building block combining an electrophilic benzyl bromide with a carboxylic acid group. The para-geometry provides a defined spacer arm for solid-phase peptide synthesis, ensuring optimal coupling efficiency and cleavage kinetics for sterically demanding residues. Unlike its meta-isomer, it delivers linear molecular architecture. The oxyacetic acid spacer introduces rotational flexibility absent in rigid benzoic acid linkers, enabling precise spatial presentation in PROTACs and heterobifunctional crosslinkers. Ideal for applications demanding exacting geometric control.

Molecular Formula C9H9BrO3
Molecular Weight 245.07 g/mol
CAS No. 126771-41-3
Cat. No. B159737
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Bromomethyl)phenoxyacetic acid
CAS126771-41-3
Synonyms4-(BROMOMETHYL)PHENOXYACETIC ACID
Molecular FormulaC9H9BrO3
Molecular Weight245.07 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CBr)OCC(=O)O
InChIInChI=1S/C9H9BrO3/c10-5-7-1-3-8(4-2-7)13-6-9(11)12/h1-4H,5-6H2,(H,11,12)
InChIKeyCOFFWUSSQYARLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Bromomethyl)phenoxyacetic Acid CAS 126771-41-3: Chemical Identity and Procurement Baseline


4-(Bromomethyl)phenoxyacetic acid (CAS 126771-41-3; molecular formula C₉H₉BrO₃; molecular weight 245.07 g/mol) is a bifunctional aromatic compound containing both a carboxylic acid moiety and a para-substituted bromomethyl group on the phenoxy ring . The compound exhibits a melting point of 138-142°C and density of 1.59 g/cm³ . Its structure provides an electrophilic benzyl bromide center coupled with a carboxylic acid group capable of conjugation chemistry, establishing it as a building block intermediate in organic synthesis and a potential linker precursor in solid-phase applications . Commercially, the compound is typically available at 95-96% purity in research-scale quantities (1g to 5g) from specialty chemical suppliers .

Why 4-(Bromomethyl)phenoxyacetic Acid Cannot Be Replaced by Positional Isomers or Alternative Electrophiles


Substitution of 4-(Bromomethyl)phenoxyacetic acid with its positional isomer 3-(bromomethyl)phenoxyacetic acid (CAS 136645-25-5) or alternative electrophilic linkers fundamentally alters the spatial orientation and reactivity profile of the resulting conjugate . The para-substituted bromomethyl group provides a defined molecular geometry that positions the reactive center at the distal end of the phenyl ring relative to the oxyacetic acid attachment point, whereas the meta-isomer produces a bent architecture with different steric constraints [1]. In solid-phase synthesis applications, the para-substituted geometry is critical for maintaining proper spacing between the solid support and the anchored substrate, influencing both coupling efficiency and final cleavage kinetics [2]. For applications requiring specific spatial presentation of the carboxylic acid functionality relative to the electrophilic center, simple replacement with alternative benzyl bromides lacking the phenoxyacetic acid backbone will result in different conjugation trajectories and potentially altered downstream performance.

Quantitative Differentiation Evidence for 4-(Bromomethyl)phenoxyacetic Acid: Procurement Decision Framework


Para-Substituted Bromomethyl Group Confers Distinct Molecular Geometry Relative to Meta-Isomer

The para-substitution pattern of 4-(bromomethyl)phenoxyacetic acid (CAS 126771-41-3) places the reactive bromomethyl group opposite the oxyacetic acid attachment point, creating a linear molecular axis with an extended reach of approximately 6-7 Å from the carboxylate oxygen to the bromine atom . In contrast, the meta-isomer 3-(bromomethyl)phenoxyacetic acid (CAS 136645-25-5) positions the bromomethyl group at a 120° angle relative to the oxyacetic acid attachment, producing a bent molecular architecture with altered spatial presentation . This structural difference is immutable and cannot be compensated for by adjusting reaction conditions.

Solid-phase synthesis Linker chemistry Molecular architecture

Documented Use as Brominated Wang Linker Intermediate in Solid-Phase Peptide Synthesis

In peer-reviewed literature, a derivative of 4-(bromomethyl)phenoxyacetic acid—specifically (4-bromomethyl)-phenoxyallyl acetate—was employed as a brominated Wang linker derivative for anchoring Dde-Tyrosinol in the solid-phase synthesis of C-terminal tyrosine peptide aldehydes, which are analogues of HIV protease inhibitors (S)-MAPI and GE 20372 A [1]. The compound serves as the precursor to the O-(4-methylphenoxyacetic acid)-L-Tyrosinol template after ester hydrolysis [2]. No comparative linker efficiency data were reported for alternative electrophiles in this specific study.

Peptide synthesis HIV protease inhibitors Solid-phase chemistry

Bifunctional Reactivity Profile Enables Orthogonal Conjugation Strategies

4-(Bromomethyl)phenoxyacetic acid possesses two chemically orthogonal reactive centers: (1) a benzylic bromide group capable of S_N2 nucleophilic substitution with amines, thiols, and alkoxides under mild basic conditions, and (2) a carboxylic acid group available for amide bond formation via carbodiimide-mediated coupling . This contrasts with simpler benzyl bromides such as 4-(bromomethyl)benzoic acid (CAS 6232-88-8), which substitutes the flexible oxyacetic acid spacer with a rigid carboxylate directly attached to the phenyl ring, altering both the rotational freedom and electronic environment of the carboxylic acid group [1]. The phenoxyacetic acid backbone introduces an oxygen atom that electronically decouples the aromatic ring from the carboxylic acid, modifying the pKa and nucleophilicity of the carboxylate relative to benzoic acid derivatives.

Bifunctional linker Orthogonal chemistry Bioconjugation

Evidence-Based Application Scenarios for 4-(Bromomethyl)phenoxyacetic Acid CAS 126771-41-3


Solid-Phase Peptide Synthesis Linker Precursor Development

Based on documented use in peer-reviewed literature [1], 4-(bromomethyl)phenoxyacetic acid and its derivatives serve as precursors for brominated Wang-type linkers in solid-phase peptide synthesis. The para-substitution geometry provides a defined spacer arm between the solid support and the anchored peptide chain, which may influence coupling efficiency and cleavage kinetics for applications involving sterically demanding amino acid residues. Researchers developing novel solid-phase conjugation protocols for peptide aldehydes or other C-terminal modified peptides should evaluate this scaffold against alternative linker architectures.

Bifunctional Building Block for Orthogonal Small-Molecule Conjugation

The orthogonal reactivity of 4-(bromomethyl)phenoxyacetic acid—combining an electrophilic benzylic bromide with a carboxylic acid group electronically decoupled via an ether oxygen spacer —positions this compound as a candidate for sequential conjugation strategies. Potential applications include the synthesis of heterobifunctional crosslinkers, PROTAC (PROteolysis TArgeting Chimera) linker intermediates, and functionalized scaffolds for targeted drug delivery. The oxyacetic acid spacer provides rotational flexibility that distinguishes this scaffold from rigid benzoic acid-derived alternatives, though experimental validation of this property in specific conjugation systems is required.

Agrochemical Intermediate and Plant Growth Regulator Precursor

According to supplier technical documentation , 4-(bromomethyl)phenoxyacetic acid exhibits structural features consistent with phenoxyacetic acid-based herbicides and plant growth regulators. The compound's potential to interact with biological systems as a synthetic auxin analogue positions it as a candidate intermediate for developing novel agrochemical agents. However, specific herbicidal activity data or comparative efficacy studies against established phenoxy herbicides (e.g., 2,4-D, MCPA) are not available in the accessible primary literature for this precise compound.

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